アラ-アラ-フェ-クロロメチルケトン tfa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- AAF-CMKは、N-Ala-Ala-Phe-CMKまたはトリペプチジルペプチダーゼ阻害剤IIとしても知られており、生化学研究で使用される化合物です。

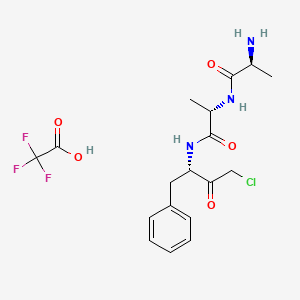

- その化学構造は、L-アラニル-N-[(1S)-3-クロロ-2-オキソ-1-(フェニルメチル)プロピル]-L-アラニナミドで、モノ(トリフルオロ酢酸)塩 です。

- AAF-CMKは、トリペプチジルペプチダーゼII(TPPII)の不可逆的阻害剤であり、オリゴペプチドの遊離NH2末端からトリペプチドを除去するセリンペプチダーゼです 。

科学的研究の応用

Biochemistry: AAF-CMK is valuable for studying proteolytic processes, especially TPPII activity .

Biology: Researchers use it to investigate proteasome-related pathways and cellular protein degradation .

Medicine: Although not directly used in clinical settings, understanding TPPII inhibition may have implications for drug development.

Industry: AAF-CMK’s industrial applications are limited, primarily due to its specialized role in research.

作用機序

類似化合物の比較

- AAF-CMKは、TPPIIを特異的に阻害するという点でユニークです。

- 類似の化合物には、他のプロテアーゼ阻害剤がありますが、その作用機序に完全に一致するものは何もありません。

生化学分析

Biochemical Properties

Ala-ala-phe-chloromethylketone trifluoroacetate interacts with enzymes such as tripeptidyl peptidase II. This interaction is characterized by the compound’s ability to inhibit the enzyme, thereby affecting the enzyme’s function in protein degradation.

Cellular Effects

The effects of Ala-ala-phe-chloromethylketone trifluoroacetate on cells are primarily related to its role as a protease inhibitor. By inhibiting the activity of tripeptidyl peptidase II, it can influence cellular processes related to protein degradation.

Molecular Mechanism

The molecular mechanism of action of Ala-ala-phe-chloromethylketone trifluoroacetate involves its binding to the active site of the enzyme tripeptidyl peptidase II. This binding inhibits the enzyme’s activity, preventing it from carrying out its role in protein degradation.

準備方法

- AAF-CMKの合成経路は広く文書化されていませんが、研究目的で一般的に入手可能です。

- 研究における特殊な用途のため、工業生産方法は確立されていません。

化学反応の分析

- AAF-CMKは、プロテアソームのキモトリプシン様活性に有意な干渉はしません 。

- また、ブレオマイシンヒドロラーゼとピューロマイシン感受性アミノペプチダーゼも阻害します 。

- この化合物は、そのペプチド様構造のために、加水分解反応を受けやすいと考えられます。

科学研究への応用

生化学: AAF-CMKは、特にTPPIIの活性を研究するために、タンパク質分解過程を研究するのに役立ちます .

生物学: 研究者は、これを用いて、プロテアソーム関連経路や細胞内タンパク質分解を調査しています .

医学: 臨床現場では直接使用されていませんが、TPPII阻害の理解は、創薬に影響を与える可能性があります。

産業: AAF-CMKの産業応用は限られており、主に研究における特殊な役割によるものです。

類似化合物との比較

- AAF-CMK is unique due to its specific inhibition of TPPII.

- Similar compounds include other protease inhibitors, but none precisely match its mechanism of action.

生物活性

Ala-Ala-Phe-Chloromethylketone trifluoroacetate (AAF-CMK) is a synthetic compound recognized for its role as a protease inhibitor, particularly targeting the enzyme tripeptidyl peptidase II (TPPII). This compound is utilized in biochemical research to explore proteolytic processes and the ubiquitin-proteasome system. The following sections detail its biological activity, mechanisms of action, and implications in research.

Chemical Structure and Properties

AAF-CMK is characterized by its chemical structure, which includes L-alanyl-N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-L-alaninamide with a mono trifluoroacetate salt. This structure contributes to its specificity as an irreversible inhibitor of TPPII, a serine peptidase involved in protein degradation.

Target Enzyme

The primary target of AAF-CMK is the β5 subunit (PSMB5) of the 26S proteasome, where it acts as a selective and reversible inhibitor of chymotrypsin-like activity. By inhibiting this activity, AAF-CMK disrupts normal protein degradation pathways, leading to an accumulation of polyubiquitylated proteins within the cell.

Biochemical Pathways

The inhibition of TPPII by AAF-CMK affects several critical cellular processes:

- Protein Degradation : By blocking TPPII, AAF-CMK prevents the removal of tripeptides from oligopeptides, impacting cellular protein turnover.

- Ubiquitin-Proteasome System : The compound's action leads to altered ubiquitination patterns, which can affect various signaling pathways and cellular responses.

Cellular Effects

Research indicates that AAF-CMK primarily influences cellular processes related to protein degradation. The inhibition of TPPII can lead to:

- Increased Levels of Proteins : Accumulation of polyubiquitylated proteins can trigger stress responses within cells.

- Impact on Cell Viability : Prolonged inhibition may affect cell survival and proliferation due to disrupted proteostasis.

Case Studies

- Inhibition Studies : In studies examining the efficacy of AAF-CMK against TPPII, it was found that at concentrations as low as 0.05 mM, significant inhibition was observed in proteolytic activity assays using proteinase K as a model system .

- Proteasome Activity : AAF-CMK has been shown to selectively inhibit the chymotrypsin-like activity associated with the β5 subunit of the proteasome without significantly affecting other proteolytic activities .

Pharmacokinetics

AAF-CMK is known for its solubility in water, which facilitates its use in various experimental setups. Its pharmacokinetic properties have not been extensively documented; however, its stability and reactivity suggest potential for further exploration in therapeutic contexts.

Biochemistry

AAF-CMK serves as a valuable tool for studying proteolytic processes, particularly those involving TPPII. Researchers utilize it to dissect mechanisms underlying protein degradation and related cellular pathways.

Medicine and Drug Development

While not directly used in clinical settings, understanding the inhibition mechanisms of TPPII may have implications for drug development targeting diseases associated with protein misfolding and degradation disorders.

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Name | Ala-Ala-Phe-Chloromethylketone TFA (AAF-CMK) |

| CAS Number | 184901-82-4 |

| Target Enzyme | Tripeptidyl Peptidase II (TPPII) |

| Mechanism | Irreversible inhibitor affecting chymotrypsin-like activity |

| Biological Effects | Accumulation of polyubiquitylated proteins; disruption of proteostasis |

| Research Applications | Studies on proteolytic processes; potential implications for drug development |

特性

CAS番号 |

184901-82-4 |

|---|---|

分子式 |

C18H23ClF3N3O5 |

分子量 |

453.8 g/mol |

IUPAC名 |

(2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1 |

InChIキー |

BBKRCKQWYZACFI-SQRKDXEHSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

異性体SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

正規SMILES |

CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

外観 |

Assay:≥95%A crystalline solid |

同義語 |

N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。